molecular formula C18H35ClO2 B1254106 2-Chlorooctadecanoic acid CAS No. 56279-49-3

2-Chlorooctadecanoic acid

Cat. No.: B1254106
CAS No.: 56279-49-3
M. Wt: 318.9 g/mol
InChI Key: DQNLLSNNESIVOE-UHFFFAOYSA-N
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Description

2-Chlorooctadecanoic Acid (CAS 56279-49-3), a chlorinated fatty acid with the molecular formula C18H35ClO2 and an average molecular mass of 318.926 Da, is a significant metabolite derived from the myeloperoxidase (MPO)-drinated inflammatory pathway . This compound is primarily generated in vivo through the oxidation of its aldehyde precursor, 2-chlorohexadecanal, which itself is a product of the reaction between hypochlorous acid (HOCl) and membrane plasmalogens . As a stable alpha-chlorinated fatty acid (α-ClFA), it serves as a critical biomarker and mediator in leukocyte-mediated inflammatory processes and is found in elevated levels in human atherosclerotic plaques and infarcted myocardial tissue . In research settings, this compound is utilized to study its role in endothelial cell dysfunction, including the induction of cyclooxygenase-2 (COX-2) expression and the modulation of other pro-inflammatory signaling pathways . Its metabolism involves ω-oxidation followed by β-oxidation, ultimately leading to the production and urinary excretion of 2-chloroadipic acid, making it a valuable compound for tracing inflammatory lipid metabolism . Analysis and quantification are typically performed using advanced techniques such as reversed-phase liquid chromatography with electrospray ionization mass spectrometry and selected reaction monitoring (LC-ESI-MS/MS) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chlorooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNLLSNNESIVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516737
Record name 2-Chlorooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56279-49-3
Record name 2-Chlorooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isolation and Purity Assessment of 2-Chlorooctadecanoic Acid

Chromatography is a fundamental tool for separating this compound from other lipids and contaminants. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) often depends on the sample matrix, the required level of sensitivity, and whether subsequent analysis by mass spectrometry will be performed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of fatty acids. For compounds like this compound that lack a strong chromophore, derivatization is often necessary to enable detection by UV-Vis spectrophotometry. aocs.org Common derivatizing agents include those that introduce aromatic groups, such as phenacyl or naphthacyl esters, which absorb strongly in the UV range. aocs.org This allows for sensitive detection at wavelengths around 254 nm. aocs.org

Reversed-phase HPLC, typically using a C18 column, is a common approach for separating fatty acid derivatives based on their hydrophobicity. aocs.orgjafs.com.pl The mobile phase often consists of a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water. jafs.com.plcerealsgrains.org The advantage of HPLC is that it is performed at lower temperatures than GC, which minimizes the risk of isomerization of any unsaturated fatty acids that may be present in the sample. jafs.com.pl Furthermore, HPLC allows for the collection of fractions for further analysis, such as structural elucidation by other spectroscopic methods. jafs.com.pl

A study comparing HPLC and GC for the analysis of fatty acids in lipid extracts demonstrated that both methods provide good resolution. cerealsgrains.org For HPLC analysis of chlorinated fatty acids, reversed-phase chromatography can be employed to resolve different fatty acid molecular species. sfrbm.org

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, free fatty acids like this compound are not sufficiently volatile and are highly polar, which can lead to poor peak shape and adsorption issues on the GC column. sigmaaldrich.comrestek.com To overcome these challenges, derivatization to more volatile and less polar esters is a critical step. nih.gov The most common method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). nih.gov

Several methods exist for preparing FAMEs, including acid- or base-catalyzed transmethylation and methylation with reagents like boron trifluoride (BF₃)-methanol. restek.comnih.gov The use of BF₃-methanol is a preferred method as it requires mild reaction conditions (50-60 °C) and relatively short reaction times. restek.com Another common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. restek.com

For the specific analysis of chlorinated fatty acids, GC coupled with a halogen-specific detector (XSD) or an electrolytic conductivity detector (ELCD) provides high selectivity. researchgate.net These detectors are sensitive to halogen-containing compounds, allowing for the detection of chlorinated fatty acids in complex mixtures. researchgate.netresearchgate.net GC coupled with mass spectrometry (GC-MS) is also widely used for both quantification and structural identification of chlorinated fatty acids. gavinpublishers.com

Table 1: Comparison of Derivatization Methods for GC Analysis of Fatty Acids

Derivatization Method Reagent(s) Conditions Advantages
Esterification (FAMEs) Boron trifluoride (BF₃) in Methanol Mild heating (50-60°C) for about 1 hour restek.com Forms stable methyl esters, good for general fatty acid profiling. sigmaaldrich.com
Silylation (TMS esters) BSTFA or MSTFA with 1% TMCS Heating at 60°C for 60 minutes restek.com Derivatizes other functional groups like hydroxyls and amines. restek.com
Pentafluorobenzyl (PFB) Esterification Pentafluorobenzyl bromide Not specified Excellent for Negative-Ion Chemical Ionization (NICI) MS, high ionization efficiency. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry for Structural Elucidation and Quantitative Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Different ionization techniques and MS-based methods offer unique advantages for analyzing chlorinated fatty acids.

Negative-ion chemical ionization (NICI) is a soft ionization technique that is highly sensitive and selective for electrophilic molecules, including those containing halogen atoms. gcms.czwikipedia.org This makes it particularly well-suited for the analysis of chlorinated fatty acids. nih.govwikipedia.org In NICI, reagent gas molecules like methane (B114726) or ammonia (B1221849) are ionized, and these ions then react with the analyte molecules to produce negative ions. wikipedia.org

For GC-MS analysis, derivatization of chlorinated fatty acids to their pentafluorobenzyl (PFB) esters significantly enhances their detection by NICI-MS. nih.gov PFB esters exhibit good gas chromatographic properties and have a very high ionization efficiency with a low degree of fragmentation. nih.gov This "soft" ionization results in a mass spectrum with a prominent molecular ion or pseudo-molecular ion, which is crucial for confirming the molecular weight of the compound. nih.govgcms.cz Chloride ion chromatograms at m/z 35 and 37 can be used to locate chlorinated compounds within a complex GC elution profile. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly when operated in the selected reaction monitoring (SRM) mode, is a highly sensitive and specific method for quantifying target analytes in complex mixtures. sfrbm.orgnih.gov This technique is ideal for the quantitative analysis of this compound in biological samples. sfrbm.orgnih.gov

In LC-MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The carboxylic acid group of this compound can form negative ions that are readily detected using electrospray ionization (ESI). sfrbm.org For quantitative analysis, tandem mass spectrometry (MS/MS) is employed. In SRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is then set to monitor for a specific fragment ion. This process significantly enhances the signal-to-noise ratio and provides excellent sensitivity and specificity. sfrbm.org For α-chlorinated fatty acids, a common SRM transition is the loss of hydrogen chloride (HCl) from the precursor ion. sfrbm.org

Table 2: LC-MS/MS Parameters for Analysis of Chlorinated Fatty Acids

Parameter Description
Chromatography Reversed-phase HPLC with an ammonium (B1175870) acetate (B1210297) buffer to enhance column binding. sfrbm.org
Ionization Electrospray Ionization (ESI) in negative mode. sfrbm.org
Detection Mode Selected Reaction Monitoring (SRM). sfrbm.orgnih.gov
SRM Transition Monitoring the loss of HCl from the precursor ion. sfrbm.org

Advanced Fragmentation Studies of this compound and Its Metabolites

Advanced fragmentation studies using mass spectrometry provide detailed structural information about this compound and its metabolites. Electron ionization (EI) mass spectrometry of the methyl esters of chlorinated fatty acids can provide some structural information, but it is often insufficient to pinpoint the exact location of the chlorine atoms. researchgate.net

To overcome this, derivatization to picolinyl esters can be employed. The fragmentation patterns of picolinyl esters of dichlorinated fatty acids under EI provide valuable structural information. researchgate.net The relative abundance of fragments such as [M-Cl]⁺ can indicate the proximity of the chlorine atoms to the carboxyl group. researchgate.net

The metabolism of this compound can lead to the formation of other chlorinated fatty acids through processes like β-oxidation, resulting in chain-shortened metabolites such as dichlorohexadecanoic acid and dichlorotetradecanoic acid. researchgate.net These metabolites can also be identified and structurally characterized using GC-MS and LC-MS/MS techniques. For instance, the metabolism of 2-chlorohexadecanoic acid (a shorter-chain analog) has been shown to produce 2-chloroadipic acid, which can be quantified in urine using LC-MS/MS. sfrbm.orgnih.gov Fragmentation studies of these metabolites are crucial for understanding the metabolic pathways of chlorinated fatty acids in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Derivatization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of this compound, offering detailed insights into its molecular structure.

In ¹H NMR spectroscopy of 2-chlorostearic acid, a stereoisomer of this compound, the proton on the carbon bearing the chlorine atom (the α-carbon) appears as a doublet of doublets at approximately 4.42 ppm. acs.org The protons of the adjacent methylene (B1212753) group (β-CH₂) are observed as a multiplet between 1.68 and 1.98 ppm. acs.org The long chain of methylene protons forms a large, overlapping signal around 1.22 ppm, and the terminal methyl protons present as a triplet at about 0.83 ppm. acs.org

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the carboxylic acid is typically found downfield, for instance at 176.02 ppm in 2-chlorostearic acid. acs.org The α-carbon, directly attached to the electronegative chlorine atom, resonates around 57.08 ppm. acs.org The remaining carbons of the long alkyl chain appear in the range of 14 to 35 ppm. acs.orgacs.org

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are indispensable for unambiguously assigning signals and understanding the complex three-dimensional structure of molecules like this compound and its derivatives. libretexts.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the α-proton and the β-protons, confirming their connectivity. usask.camagritek.com

HSQC correlates protons directly with the carbons to which they are attached. magritek.com This is crucial for assigning the signals in the crowded methylene region of the ¹³C NMR spectrum. An HSQC-ME (multiplicity-edited) version can further distinguish between CH, CH₂, and CH₃ groups. magritek.com

These multi-dimensional techniques are vital for the structural elucidation of larger, more complex molecules where signal overlap in 1D spectra is common. libretexts.org

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time and identifying transient intermediates and final products. magritek.com For instance, in the synthesis of α-hydroxy fatty acids from fatty acids via an α-chlorination step, NMR is used to confirm the formation of the 2-chloro fatty acid intermediate. acs.orgacs.org The appearance of the characteristic α-proton signal in the ¹H NMR spectrum and the α-carbon signal in the ¹³C NMR spectrum confirms the successful chlorination. acs.orgacs.org

Furthermore, techniques like Chemical Exchange Saturation Transfer (CEST) NMR can be employed to detect and characterize highly transient and low-population reaction intermediates that are often invisible to conventional NMR methods. nih.gov This could be applied to study the mechanisms of reactions involving this compound in detail.

Multi-Dimensional NMR Techniques for Complex Structural Analysis

Infrared and Raman Spectroscopy for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and intermolecular interactions.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. For a carboxylic acid like this compound, the IR spectrum is characterized by several key absorbances:

A very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgorgchemboulder.com

An intense C=O stretching band for the carbonyl group, typically appearing between 1690 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com

A C–O stretching band in the region of 1210-1320 cm⁻¹. libretexts.orgorgchemboulder.com

O–H bending vibrations around 1395-1440 cm⁻¹ and 910-950 cm⁻¹. libretexts.org

The presence of the C-Cl bond would also give rise to a stretching vibration, typically in the range of 600-800 cm⁻¹.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in analyzing the long hydrocarbon chain. Key Raman bands for fatty acids include:

C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

CH₂ twisting and wagging modes around 1300 cm⁻¹.

C-C stretching vibrations in the 800-1200 cm⁻¹ range.

The C-Cl stretch would also be observable in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and providing insights into its molecular structure.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretch2500-3300 (broad)
C=O (Carboxylic Acid)Stretch1690-1760 (strong)
C-O (Carboxylic Acid)Stretch1210-1320
O-H (Carboxylic Acid)Bend1395-1440, 910-950
C-H (Alkyl)Stretch2850-29602800-3000
C-ClStretch600-800600-800

Biochemical Origins and Metabolic Transformation Pathways of 2 Chlorooctadecanoic Acid

Endogenous Formation Pathways of Alpha-Chlorinated Fatty Acids

Alpha-chlorinated fatty acids, including 2-chlorooctadecanoic acid, are not products of standard lipid biosynthesis but are formed endogenously under specific inflammatory conditions through enzymatic processes that generate reactive chlorinating species.

The primary pathway for the formation of alpha-chlorinated fatty acids is initiated by the enzyme myeloperoxidase (MPO), which is abundantly present in phagocytic immune cells such as neutrophils and monocytes. mdpi.comsfrbm.org During inflammatory responses, activated phagocytes release MPO, which catalyzes the reaction between chloride ions (Cl⁻) and hydrogen peroxide (H₂O₂) to produce the potent two-electron oxidant, hypochlorous acid (HOCl). mdpi.comnih.govahajournals.orgnih.gov

HOCl readily targets the vinyl ether bond at the sn-1 position of plasmalogens, a class of phospholipids (B1166683) found in high concentrations in cell membranes, particularly in the heart and nervous tissue. nih.govnih.govnih.gov The reaction of HOCl with the plasmalogen vinyl ether bond is kinetically favored, occurring much faster than with other lipids like aliphatic alkenes. nih.gov This oxidative cleavage results in the liberation of a lysophospholipid and the formation of an alpha-chlorinated fatty aldehyde (α-ClFALD). mdpi.comsfrbm.orgnih.gov This newly formed α-ClFALD is subsequently oxidized to its corresponding alpha-chlorinated fatty acid. nih.govnih.gov For instance, 2-chlorooctadecanal, derived from a plasmalogen with an 18-carbon chain at the sn-1 position, is oxidized to form this compound. researchgate.net

The direct precursor to this compound is its corresponding alpha-chlorinated fatty aldehyde, 2-chlorooctadecanal. The biosynthesis of these aldehydes is a hallmark of MPO activity during inflammation. mdpi.comsfrbm.org The process begins when HOCl, generated by the MPO-H₂O₂-chloride system, attacks the sn-1 vinyl ether linkage of plasmalogen phospholipids. nih.govresearchgate.net This reaction cleaves the bond and releases the alkyl chain as an α-ClFALD. sfrbm.orgresearchgate.net

The specific fatty aldehyde produced depends on the fatty chain composition of the parent plasmalogen. Plasmalogens are primarily composed of 16- or 18-carbon chains at the sn-1 position, leading to the formation of 2-chlorohexadecanal (2-ClHDA) and 2-chlorooctadecanal (2-ClODA), respectively, as the two main α-ClFALD species. researchgate.netresearchgate.net These reactive aldehydes are the initial chlorinated lipid products from which other chlorinated lipids, including this compound, are derived. mdpi.comnih.gov

Myeloperoxidase-Dependent Generation from Plasmalogens and Subsequent Oxidation

Enzymatic Transformations of this compound

Once formed, this compound and its precursor aldehyde are subject to several enzymatic transformations that constitute their metabolic fate. These pathways are distinct from the standard degradation pathways of typical fatty acids.

The presence of a chlorine atom at the alpha-carbon (C-2) hinders the standard mitochondrial β-oxidation pathway. nih.gov Consequently, the primary catabolic route for α-chlorinated fatty acids is omega (ω)-oxidation. sfrbm.orgnih.govnih.govnih.gov This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgbyjus.com

The ω-oxidation of this compound proceeds through the following steps:

Hydroxylation : The pathway is initiated by the hydroxylation of the terminal methyl group (the ω-carbon), which is the carbon atom most distant from the carboxyl group. nih.govwikipedia.org This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. wikipedia.org

Oxidation to an Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase. byjus.com

Oxidation to a Carboxylic Acid : The terminal aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of an α-chlorinated dicarboxylic acid (e.g., 2-chloro-octadecane-1,18-dioic acid). nih.govnih.govbyjus.com

This resulting α-chlorinated dicarboxylic acid can then undergo a modified form of β-oxidation, which proceeds from the ω-end of the molecule, progressively shortening the carbon chain. sfrbm.orgnih.govnih.govnih.gov This sequential oxidation leads to the formation of shorter-chain α-chlorinated dicarboxylic acids, such as 2-chloroadipic acid, which is ultimately excreted in the urine as a clearance product. nih.govnih.govnih.gov

Table 1: Key Steps in the ω-Oxidation of this compound
StepReactionKey Enzyme ClassCellular LocationProduct
1Hydroxylation of the ω-carbonCytochrome P450 MonooxygenaseSmooth Endoplasmic Reticulumω-hydroxy-2-chlorooctadecanoic acid
2Oxidation of the ω-hydroxyl groupAlcohol DehydrogenaseCytosol2-chlorooctadecanal-18-oic acid
3Oxidation of the ω-aldehyde groupAldehyde DehydrogenaseCytosol2-chloro-octadecane-1,18-dioic acid
4Sequential β-oxidation from the ω-endMitochondrial/Peroxisomal EnzymesMitochondria/PeroxisomesShorter-chain α-chlorinated dicarboxylic acids (e.g., 2-chloroadipic acid)

The metabolism of α-chlorinated lipids involves an interconversion between the aldehyde, acid, and alcohol forms, which is managed by enzymes of the fatty alcohol cycle. nih.govresearchgate.net The precursor, 2-chlorooctadecanal, exists at a metabolic branch point. nih.gov It can be oxidized to this compound or, alternatively, be reduced to its corresponding alcohol, 2-chlorooctadecanol. nih.govresearchgate.netresearchgate.net

While the oxidation of the aldehyde to the acid is a prominent metabolic fate, the reduction to 2-chlorofatty alcohol is also a significant pathway. nih.govnih.gov This interconversion allows for the dynamic regulation of these biologically active lipid species. Both 2-chlorofatty acid and 2-chlorofatty alcohol have been detected as stable metabolites following the generation of the initial aldehyde. nih.gov

The enzymatic oxidation of the precursor 2-chlorofatty aldehyde to this compound is a critical step in its metabolism and is catalyzed by fatty aldehyde dehydrogenase (FALDH). sfrbm.orgresearchgate.netnih.gov The specific enzyme implicated is ALDH3A2, a NAD⁺-dependent enzyme that specializes in oxidizing long-chain aliphatic aldehydes. gsartor.orgwikipedia.org

Reduction and Interconversion with Alpha-Chlorinated Fatty Alcohols and Aldehydes

Incorporation into Complex Lipid Species and Cellular Compartments

Following its formation, this compound, like other 2-chloro fatty acids (2-ClFAs), is not merely a transient species but is actively incorporated into more complex lipid structures and distributed to specific subcellular locations. This metabolic processing can sequester the reactive fatty acid, potentially altering membrane properties and lipid signaling pathways. Research has shown that 2-ClFAs can be found both as free fatty acids and esterified within complex lipid pools. nih.gov The incorporation of these chlorinated fatty acids into cellular lipids suggests they can mimic their non-chlorinated counterparts to enter metabolic and structural pathways.

Studies utilizing alkyne analogs of 2-chloro fatty acids for "click chemistry" have enabled the visualization of their subcellular distribution. In human lung microvascular endothelial cells (HLMVEC) and RAW 264.7 macrophage-like cells, a 16-carbon analog of this compound, 2-chlorohexadecanoic acid (2-ClHA), has been shown to localize to the mitochondria, endoplasmic reticulum (ER), and Golgi apparatus. researchgate.netresearchgate.net Furthermore, in human coronary artery endothelial cells, 2-ClHA and its alkyne analog were found to accumulate specifically in Weibel-Palade bodies, which are specialized storage granules for proteins involved in inflammation and hemostasis. nih.gov In brain microvascular endothelial cells, a similar pattern of accumulation in the ER and mitochondria was observed. nih.gov This trafficking to key organelles like the ER and mitochondria suggests that 2-chlorinated fatty acids can interfere with critical cellular processes such as protein synthesis and folding, calcium homeostasis, and energy metabolism. nih.gov

The incorporation extends to various lipid classes. Studies on related chlorinated fatty acids in aquatic organisms have shown that dichlorostearic acid is incorporated into complex lipids, including neutral lipids (like triacylglycerols) and polar lipids (like phospholipids and acyl sterols), in a manner similar to natural, unchlorinated fatty acids. osti.gov

Table 1: Subcellular Localization of 2-Chloro Fatty Acid Analogs in Various Cell Types

Cell Type Cellular Compartment(s) Reference(s)
RAW 264.7 Macrophages Mitochondria, Endoplasmic Reticulum, Golgi Apparatus researchgate.netresearchgate.net
Human Lung Microvascular Endothelial Cells (HLMVEC) Mitochondria, Endoplasmic Reticulum, Golgi Apparatus researchgate.net
Human Coronary Artery Endothelial Cells (HCAEC) Weibel-Palade Bodies nih.gov
Human Brain Microvascular Endothelial Cells (hCMEC/D3) Endoplasmic Reticulum, Mitochondria nih.gov

Comparative Analysis of Metabolic Fates Across Different Biological Systems

The metabolic fate of this compound and its related compounds varies across different biological systems and cell types, reflecting diverse enzymatic capabilities for detoxification and clearance. A primary precursor, 2-chlorofatty aldehyde (2-ClFALD), has several known metabolic routes, one of which is oxidation to 2-ClFA. nih.gov This conversion is a critical step, as the resulting acid has distinct biological activities and subsequent metabolic pathways.

In mammalian systems, a major catabolic pathway for 2-ClFAs is initiated in the liver by ω-oxidation, a process that hydroxylates the terminal methyl group of the fatty acid. nih.govnih.gov This is followed by successive rounds of β-oxidation from the ω-end, which shortens the carbon chain and results in the formation of α-chlorinated dicarboxylic acids, such as 2-chloroadipic acid. nih.gov These water-soluble dicarboxylic acids are then readily excreted in the urine, representing a key clearance mechanism. nih.govnih.gov This entire catabolic process is upregulated by the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a nuclear receptor that regulates lipid metabolism. nih.govnih.gov In fact, 2-ClFAs can themselves act as ligands for PPAR-α, thereby accelerating their own breakdown and clearance. nih.gov

Cell-specific metabolism has also been documented. In activated human neutrophils, the 16-carbon 2-chlorohexadecanal is metabolized to both its corresponding acid (2-chlorohexadecanoic acid) and alcohol (2-chlorohexadecanol), implicating the enzymes of the fatty alcohol cycle. nih.gov Studies using Chinese Hamster Ovary (CHO) cells have highlighted the importance of specific enzymes in this process. Control CHO.K1 cells efficiently oxidize 2-chlorohexadecanal to its acid form, whereas a mutant cell line (FAA.K1A) deficient in long-chain fatty aldehyde dehydrogenase activity shows significantly impaired metabolism, confirming the central role of this enzyme in the conversion. nih.gov

Comparative studies in different organisms reveal both conserved and unique metabolic handling:

Mice: In animal models of inflammation, such as Sendai virus infection or chlorine gas exposure, 2-chloro fatty acids have been detected in both plasma and bronchoalveolar lavage fluid, indicating their in vivo production and distribution. nih.govresearchgate.net

Rats: In a rat model of sepsis, both free and esterified forms of 2-chloro fatty acids were found to be elevated in the plasma, demonstrating their systemic presence during severe inflammation. nih.gov

Aquatic Biota: In fish and chironomid larvae, studies with dichlorostearic acid showed that it was taken up and incorporated into cellular lipids in a manner that was not significantly different from the unchlorinated oleic acid, suggesting that the basic pathways of fatty acid uptake and esterification can accommodate these chlorinated analogs. osti.gov

Bacteria: Different species of mycobacteria exhibit distinct patterns of fatty acid oxidation. For instance, M. tuberculosis strains preferentially oxidize hexanoic acid, while M. bovis prefers lauric acid, indicating that fatty acid metabolism can be highly species-specific within the bacterial kingdom. ilsl.br

Human Intestinal Cell Model: In Caco-2 cells, which model the human intestinal epithelium, fatty acid esters of the related compound 2-monochloropropanediol (2-MCPD) were hydrolyzed by cellular lipases to release the free form. However, the free 2-MCPD was not further absorbed or metabolized by these cells, suggesting that initial de-esterification in the gut may be a key metabolic step, with subsequent systemic metabolism occurring in other tissues like the liver. researchgate.net

Table 2: Comparative Metabolic Fate of 2-Chloro Fatty Acids and Related Compounds

Biological System Key Metabolic Process(es) Primary Outcome/Metabolite(s) Reference(s)
Mammalian Liver (Hepatocytes) ω-oxidation followed by β-oxidation α-Chlorinated dicarboxylic acids (e.g., 2-chloroadipic acid) for urinary excretion nih.govnih.gov
Human Neutrophils Fatty alcohol cycle 2-Chlorohexadecanoic acid, 2-chlorohexadecanol nih.gov
CHO Cells Fatty aldehyde dehydrogenase activity Oxidation of 2-chloroaldehyde to 2-chloro fatty acid nih.gov
Mice (in vivo models) In vivo distribution Presence in plasma and bronchoalveolar lavage fluid nih.govresearchgate.net
Rats (in vivo sepsis model) In vivo distribution Elevated free and esterified forms in plasma nih.gov
Aquatic Biota (Fish) Uptake and esterification Incorporation into complex lipids (triacylglycerols, phospholipids) osti.gov
Mycobacteria Fatty acid oxidation Species-specific oxidation patterns ilsl.br
Human Intestinal Cells (Caco-2) Hydrolysis of esters Release of free chlorinated compound (not further metabolized by these cells) researchgate.net

Mechanistic Biological Interactions and Cellular Pathway Perturbations

Molecular Mechanisms of Endoplasmic Reticulum (ER) Stress Induction by Alpha-Chlorinated Fatty Acids

Alpha-chlorinated fatty acids, including 2-chlorooctadecanoic acid and its more studied counterpart, 2-chlorohexadecanoic acid (2-ClHA), are potent inducers of endoplasmic reticulum (ER) stress. nih.govnih.gov The ER is a critical organelle for protein folding and lipid synthesis, and its homeostasis is vital for cell survival. nih.gov The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR). nih.govnih.govlipotype.com

Studies have shown that 2-ClHA initiates the UPR by activating at least two of its major sensor proteins: inositol-requiring enzyme-1 (IRE1) and protein kinase RNA-like ER kinase (PERK). nih.gov Activation of IRE1 leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor in the UPR. nih.govoup.com Simultaneously, PERK activation results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates general protein translation but paradoxically promotes the translation of activating transcription factor 4 (ATF4). nih.govmdpi.com ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis. nih.govplos.org Research has demonstrated that 2-ClHA treatment leads to increased XBP1 splicing, eIF2α phosphorylation, and subsequent upregulation of ATF4 and CHOP. nih.gov

Furthermore, an alkyne-tagged analog of 2-ClHA has been observed to accumulate in the ER of human brain microvascular endothelial cells, providing direct evidence of its localization to this organelle. nih.govresearchgate.net This accumulation is associated with a reduction in the ER's ATP content, further contributing to its dysfunction. nih.govresearchgate.net

Perturbation of Mitochondrial Function and Bioenergetics

Mitochondria, the primary sites of cellular energy production, are also significantly affected by this compound and related compounds. nih.govresearchgate.net Mitochondrial dysfunction is a key factor in various disease pathologies and can lead to impaired energy metabolism and cell death. nih.govmdpi.com

Interference with Protein Acylation and Post-Translational Modifications

Protein acylation, a crucial post-translational modification where fatty acids are attached to proteins, plays a significant role in protein function, localization, and signaling. Emerging evidence suggests that this compound and its analogs can interfere with these processes.

Specifically, 2-ClHA and its alkyne derivative have been shown to interfere with protein palmitoylation, a common form of fatty acylation, in human brain microvascular endothelial cells. nih.govresearchgate.net This interference can disrupt the normal function of a wide range of proteins, contributing to cellular dysfunction. The precise mechanisms of this interference are not yet fully elucidated but could involve competition with natural fatty acids for enzymatic binding sites or direct modification of acylating enzymes.

Modulation of Cellular Signaling Pathways

This compound activates a cascade of cellular signaling pathways, primarily centered around stress responses, which ultimately dictate the cell's fate.

Reactive Oxygen Species (ROS) Generation Mechanisms and Subsequent Signaling Cascades

A pivotal event in the cellular response to alpha-chlorinated fatty acids is the generation of reactive oxygen species (ROS). nih.govnih.gov ROS, such as superoxide (B77818) and hydrogen peroxide, are highly reactive molecules that can damage cellular components but also act as signaling molecules. wikipedia.orgfrontiersin.org

Studies have shown that 2-ClHA treatment leads to the release of hydrogen peroxide from monocytic cells. nih.gov The source of this ROS generation is not fully established but may involve mitochondrial dysfunction or the activation of enzymes like NADPH oxidase. nih.govmdpi.com The produced ROS, in turn, can mediate the induction of ER stress, creating a vicious cycle of cellular damage. nih.gov Antioxidants have been shown to ameliorate 2-ClHA-induced ER stress and apoptosis, highlighting the central role of ROS in these processes. nih.govnih.gov

Induction of Stress Response Markers and Gene Expression Modulation (e.g., COX-2 upregulation)

The cellular stress induced by this compound leads to the modulation of gene expression, including the upregulation of key stress response markers. A notable example is the induction of cyclooxygenase-2 (COX-2). nih.gov

Both 2-chlorohexadecanal (2-ClHDA), a precursor to 2-ClHA, and 2-ClHA itself have been shown to increase COX-2 mRNA and protein expression in human coronary artery endothelial cells. nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. medsci.org The upregulation of COX-2 by these chlorinated lipids suggests a potential mechanism by which they can contribute to inflammatory responses in the vasculature. nih.gov This induction of COX-2 appears to occur at the transcriptional level. nih.gov

Activation of Apoptotic and Necrotic Pathways at the Molecular Level

The culmination of ER stress, mitochondrial dysfunction, and ROS production induced by this compound is often the activation of programmed cell death pathways, primarily apoptosis. nih.govnih.gov

Treatment with 2-ClHA has been shown to induce apoptosis in various cell types, including primary human monocytes and monocytic cell lines. nih.govnih.gov This is evidenced by an increase in TUNEL-positive cells and Annexin V staining. nih.gov At the molecular level, 2-ClHA triggers the activation of key apoptotic executioner proteins. Specifically, it leads to increased caspase-3 activity and the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.govnih.gov The induction of apoptosis is directly linked to the previously discussed upstream events, as silencing of the ER stress mediator CHOP has been shown to reduce 2-ClHA-induced caspase-3 activity and PARP cleavage. nih.gov While apoptosis appears to be the primary mode of cell death, under certain conditions, necrosis may also occur. nih.govresearchgate.net

Interactive Data Table: Cellular Effects of 2-Chlorohexadecanoic Acid (2-ClHA)

Cellular ProcessKey Molecular EventObserved EffectCell Type(s)
ER Stress IRE1 activation (XBP1 splicing)IncreasedTHP-1, RAW 264.7
PERK activation (eIF2α phosphorylation)IncreasedTHP-1
ATF4 upregulationIncreasedTHP-1
CHOP upregulationIncreasedTHP-1
ER ATP contentReducedhCMEC/D3
Mitochondrial Function Mitochondrial membrane potentialDisruptedhCMEC/D3
Protein Modification Protein palmitoylationInterferedhCMEC/D3
ROS Signaling Hydrogen peroxide (H2O2) releaseIncreasedTHP-1
Gene Expression COX-2 mRNA and proteinIncreasedHCAEC
Apoptosis Caspase-3 activityIncreasedTHP-1
PARP cleavageIncreasedTHP-1, hCMEC/D3

Environmental Fate and Degradation Pathways of 2 Chlorooctadecanoic Acid

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorinated substances like 2-chlorooctadecanoic acid, hydrolysis and photolysis are key abiotic pathways.

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. The functional groups of some pesticides, such as the cyclohexane (B81311) ring and ethylene (B1197577) group in d-limonene, are not susceptible to hydrolysis. regulations.gov While specific data for this compound is limited, the carbon-chlorine bond in its structure can be subject to hydrolysis under certain environmental conditions, although this process is generally slow for chlorinated alkanes.

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet radiation from the sun. In the atmosphere, volatile organic compounds can undergo rapid degradation through reactions with photochemically generated hydroxyl radicals, ozone, and nitrate (B79036) radicals. regulations.gov For less volatile compounds like long-chain fatty acids, direct photolysis in water or on soil surfaces may occur, but its significance as a primary degradation pathway is considered minor compared to microbial degradation. juniperpublishers.com

In aquatic and terrestrial systems, the chemical transformation of chlorinated compounds can be influenced by various factors. Under anaerobic conditions, chlorinated solvents can undergo reductive dechlorination, a process that can be facilitated by abiotic agents like zero-valent metals and certain minerals. While typically slower than microbial degradation, abiotic dechlorination can be significant and lead to complete degradation. The presence of iron-containing minerals, for instance, has been shown to contribute to the abiotic degradation of chlorinated ethenes. acs.org It is plausible that similar mechanisms could contribute to the transformation of this compound in sediment and soil environments rich in such minerals.

Hydrolysis and Photolysis Pathways

Biotic Degradation Processes of this compound

Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of organic pollutants in the environment. researchgate.net

Microorganisms play a central role in the degradation of chlorinated organic compounds. The primary mechanism often involves the enzymatic cleavage of the carbon-chlorine bond, a process known as dehalogenation. For some chlorinated aromatic compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D), the degradation pathway is well-elucidated and involves a series of enzymatic reactions that remove the chlorine atoms and break down the carbon structure. nih.gov

The degradation of chlorinated paraffins is thought to begin with the oxidation of a terminal methyl group, which forms a chlorinated fatty acid. industrialchemicals.gov.au This is followed by iterative β-oxidation of the fatty acid chain. industrialchemicals.gov.au However, some resulting chlorinated fatty acid isomers may not be easily amenable to further β-oxidation. industrialchemicals.gov.au Studies on the herbicide 2,4-D have identified a multi-step degradation process involving enzymes like dioxygenases and hydroxylases that ultimately funnel the breakdown products into the tricarboxylic acid (TCA) cycle. nih.gov A similar multi-step enzymatic process is likely involved in the breakdown of this compound.

The table below summarizes key enzymes involved in the degradation of chlorinated organic compounds, which may have analogous functions in the breakdown of this compound.

Enzyme ClassFunction in Chlorinated Compound DegradationPotential Role in this compound Degradation
Dioxygenases Catalyze the incorporation of both atoms of molecular oxygen into the substrate, often initiating the breakdown of aromatic rings. researchgate.netMay be involved in the initial oxidation of the fatty acid chain.
Hydroxylases Introduce a hydroxyl group (-OH) onto the substrate, increasing its water solubility and susceptibility to further degradation. nih.govCould facilitate the cleavage of the carbon-chlorine bond.
Dehalogenases Catalyze the removal of halogen atoms from a molecule.Directly responsible for the dechlorination of this compound.
Cycloisomerases Involved in the rearrangement of cyclic intermediates during the breakdown of aromatic compounds. nih.govLess likely to be directly involved unless cyclic intermediates are formed.
Reductases Catalyze reduction reactions, which can be involved in the final steps of degradation pathways. nih.govMay participate in the final stages of mineralization.

This table is generated based on known enzymatic functions in the degradation of other chlorinated compounds and represents potential, not confirmed, roles in this compound degradation.

Both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can support the biodegradation of chlorinated compounds. Aerobic degradation is generally faster and more common for many organic pollutants. juniperpublishers.com For instance, the aerobic soil half-life of 2,4-D is reported to be 6.2 days. nih.gov

Anaerobic degradation, while often slower, is a critical process in environments devoid of oxygen, such as deep sediments and certain groundwater systems. juniperpublishers.com Under these conditions, chlorinated compounds can serve as electron acceptors in a process called organohalide respiration. researchgate.net Methanogenic (methane-producing) conditions have been shown to support the transformation of 2,4-D. nih.gov The biodegradation of this compound is expected to occur under both aerobic and anaerobic conditions, with the rate and efficiency depending on factors like microbial community composition, temperature, and nutrient availability. juniperpublishers.commdpi.com

Microbial Degradation and Biotransformation Pathways

Transport and Distribution Mechanisms in Environmental Compartments

The transport and distribution of this compound in the environment are dictated by its physicochemical properties and its interactions with different environmental media. As a long-chain fatty acid, it is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. This sorption behavior can limit its mobility in the environment.

However, long-chain chlorinated fatty acids have been detected in aquatic biota, indicating that they can be taken up from the environment. osti.gov Studies have shown that fish can assimilate dichlorostearic acid from their food, and it gets incorporated into their lipids. osti.gov Furthermore, chlorinated fatty acids have been observed to transfer through trophic levels. osti.gov This suggests that despite potentially low mobility in soil and water, bioaccumulation is a significant transport mechanism for these compounds within ecosystems. The presence of long-chain chlorinated fatty acids in fish at locations distant from pollution sources highlights their potential for long-range environmental transport, likely through a combination of atmospheric deposition and bioaccumulation. osti.gov

Predictive Modeling of Environmental Behavior

Predictive modeling of the environmental behavior of this compound relies on understanding its physicochemical properties and how its specific chemical structure influences its fate and transport in various environmental compartments. Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools utilize these properties to estimate the compound's persistence, bioaccumulation potential, and degradation pathways.

The structure of this compound, a long-chain saturated fatty acid with a chlorine atom substituted at the alpha-position (C-2), is central to its predicted environmental behavior. While fatty acids, in general, are ubiquitous in the environment and readily metabolized by microorganisms, the presence and position of the halogen substituent significantly alter these characteristics. europa.eunih.gov

Research on substituted aliphatic acids indicates that a single halogen on the alpha-carbon decreases the rate of biodegradation compared to the unsubstituted parent compound. nih.gov The chlorine atom introduces steric hindrance and alters the electronic properties of the molecule, which can impede the enzymatic processes responsible for degradation. osti.gov Specifically, the initial steps of fatty acid degradation, which often involve β-oxidation, are expected to be significantly slower for this compound. osti.goveuropa.eu The degradation of long-chain chlorinated paraffins, for instance, is thought to proceed through oxidation to form chlorinated fatty acids, which are then broken down via β-oxidation into smaller 2- or 3-chlorinated fatty acids. europa.eu

Hydrolysis is not considered a relevant degradation pathway for long-chain fatty acids due to the stability of the aliphatic carbon chain. europa.eu Similarly, direct photolysis in water and soil is not expected to be a significant degradation process, as the primary route of breakdown for fatty acids is biotic. europa.eu

The environmental distribution of this compound is predicted by its physicochemical properties. A high octanol/water partition coefficient (LogP) suggests a strong tendency to partition from water into organic phases, such as soil organic matter, sediments, and biological tissues. This indicates a low mobility in soil and a high potential for adsorption. europa.eu

Table 1: Physicochemical Properties of this compound for Environmental Modeling

Property Value Source
Molecular Formula C18H35ClO2 biomol.comcaymanchem.com
Molecular Weight 318.9 g/mol biomol.comcaymanchem.com
Calculated LogP 7.7 nih.gov
Rotatable Bonds 16 lipidmaps.org
Hydrogen Bond Donors 1 nih.gov

| Hydrogen Bond Acceptors | 2 | nih.gov |

Note: Data for 2-chlorohexadecanoic acid (C16) and other related fatty acids were used to supplement the data for this compound where direct data was unavailable.

Based on these properties, predictive models suggest a specific environmental fate for the compound. The high LogP value and long carbon chain point towards a significant potential for bioaccumulation in organisms and partitioning to sediment and soil.

Table 2: Predicted Environmental Fate and Behavior of this compound

Environmental Process Predicted Behavior Rationale
Biodegradation Slow to very slow The presence of a chlorine atom on the alpha-carbon is known to inhibit microbial degradation pathways like β-oxidation. nih.goveuropa.eu
Adsorption to Soil/Sediment High The high LogP value and long aliphatic chain lead to strong partitioning from water to organic matter in soil and sediment. europa.eu
Bioaccumulation High potential The compound is lipophilic (high LogP), suggesting it will accumulate in the fatty tissues of organisms. osti.gov
Mobility in Soil Low Strong adsorption to soil particles limits leaching and movement with groundwater. europa.eu
Hydrolysis Not significant Aliphatic carbon chains of fatty acids are generally stable to hydrolysis under typical environmental pH conditions. europa.eu

| Photodegradation in Air | Moderate | While not a primary fate in water or soil, fatty acids can undergo photodegradation in the atmosphere, with half-lives decreasing as chain length increases. europa.eu |

Derivatives, Analogues, and Probes for Advanced Research Applications

Design and Synthesis of "Clickable" Probes for 2-Chlorooctadecanoic Acid Research

"Clickable" probes are powerful tools for chemical proteomics, enabling the detection and identification of cellular targets of bioactive molecules. These probes contain a bioorthogonal reactive group—typically a terminal alkyne or an azide (B81097)—that can be specifically and efficiently linked to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The design of a clickable probe for this compound involves incorporating a terminal alkyne or azide at a position that minimally perturbs the molecule's biological activity. The ω-position of the fatty acid chain is a common choice for this modification. The synthesis strategy would be analogous to that developed for similar chlorinated fatty aldehydes, such as 2-chlorohexadec-15-yn-1-al (2-ClHDyA). nih.gov

A plausible synthetic route for an ω-alkynyl this compound probe would start with a commercially available fatty acid containing an internal alkyne. This would be followed by an alkyne "zipper" isomerization reaction to move the triple bond to the terminal (ω-17) position, creating 17-octadecynoic acid. Subsequent α-chlorination of this intermediate would yield the final clickable probe, 17-octadecynyl-2-chloro-octadecanoic acid.

Table 1: Components and Rationale for a "Clickable" this compound Probe

Component Example Structure/Group Function in Research Applications
Parent Scaffold This compound Mimics the endogenous or bioactive compound to interact with its cellular targets.
Bioorthogonal Handle Terminal Alkyne (-C≡CH) Enables covalent ligation ("clicking") to an azide-containing reporter tag for visualization or enrichment. biorxiv.org
Reporter Tag (Azide-modified) Azido-biotin Used for affinity purification of probe-protein complexes via streptavidin beads. nih.gov
Reporter Tag (Azide-modified) Azido-fluorophore (e.g., TAMRA-azide) Used for fluorescent imaging of target localization within cells. mdpi.com

These probes allow for the profiling of protein targets in native biological systems. biorxiv.org Cells are treated with the clickable fatty acid analogue, which is metabolized and incorporated into cellular pathways, leading to the covalent modification of target proteins. After cell lysis, the alkyne-tagged proteins are "clicked" to a biotin-azide tag, purified, and identified using mass spectrometry. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (non-clinical focus)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For this compound, non-clinical SAR studies would involve synthesizing a series of derivatives and evaluating their effects in various biochemical or cell-based assays to identify the key structural features required for activity.

These studies systematically modify different parts of the molecule, including:

The Halogen: Replacing chlorine with other halogens (fluorine, bromine, iodine) to probe the effect of electronegativity, size, and the ability to form halogen bonds on target interaction. researchgate.net

The Acyl Chain Length: Synthesizing analogues with shorter or longer carbon chains (e.g., 2-chlorotetradecanoic acid, 2-chloroeicosanoic acid) to determine the optimal length for fitting into a specific binding pocket. nih.gov

Saturation: Introducing double or triple bonds into the alkyl chain to assess the impact of conformational rigidity.

Substitution at C-2: Replacing the chloro group with other substituents of varying size and electronic properties to understand steric and electronic requirements for activity.

The insights gained from SAR studies are fundamental for designing more potent and selective chemical probes and for understanding the molecular basis of the compound's biological effects. researchgate.net

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues

Analogue Modification from Parent Compound Predicted Impact on a Hypothetical Enzyme Inhibition Assay (IC₅₀) Rationale
2-Bromooctadecanoic acid Chlorine (Cl) at C-2 replaced with Bromine (Br) Potentially increased activity (Lower IC₅₀) Bromine is larger and more polarizable, potentially forming stronger interactions (e.g., halogen bonds) in the enzyme's active site. researchgate.net
2-Fluorooctadecanoic acid Chlorine (Cl) at C-2 replaced with Fluorine (F) Potentially decreased activity (Higher IC₅₀) Fluorine is smaller and highly electronegative but a weaker halogen bond donor, which may lead to weaker binding.
2-Chloroeicosanoic acid Chain length increased from C18 to C20 Activity may decrease or increase Activity is dependent on the specific size and shape of the target's binding pocket. A longer chain may improve van der Waals interactions or cause steric clash. uc.pt
2-Chloro-cis-9-octadecenoic acid Introduction of a cis-double bond at C-9 Potentially altered activity The kink introduced by the cis-double bond will significantly change the molecule's shape, which may affect binding affinity.

Development of Affinity Probes for Target Identification

Identifying the direct molecular targets of this compound is essential for elucidating its mechanism of action. metabolon.com Affinity probes are designed for this purpose, enabling the capture and subsequent identification of binding proteins. nih.gov Photoaffinity labeling (PAL) is a particularly powerful technique that uses a light-activated probe to form a stable, covalent bond with its target, overcoming the challenge of weak or transient interactions. nih.gov

A photoaffinity probe for this compound would typically have three key components:

Binding Moiety: An analogue of this compound that retains high affinity for the target protein(s).

Photoreactive Group: A chemical group, such as a benzophenone (B1666685) or diazirine, that is stable in the dark but becomes highly reactive upon irradiation with UV light, forming a covalent bond with nearby amino acid residues in the binding pocket. mdpi.com

Reporter Tag/Handle: A group, like biotin or a terminal alkyne, that facilitates the detection and isolation of the covalently cross-linked protein-probe complexes. nih.gov

The "clickable" probes discussed in section 7.1 are a type of two-step affinity probe. biorxiv.org After photo-crosslinking, the alkyne handle is used to attach a biotin tag, allowing for stringent purification of the target proteins before identification by mass spectrometry. This approach has been successfully used to identify targets of other lipid-like molecules. nih.govmdpi.com

Generation of Metabolically Resistant Analogues for Mechanistic Dissection

When a compound is introduced into a biological system, it can be metabolized into other molecules, which may themselves be biologically active. To determine if the observed biological effects are due to the parent compound or its metabolites, researchers generate metabolically resistant analogues. nih.gov

Studies on the closely related 2-chlorohexadecanoic acid (2-ClHA) have shown that it undergoes ω-oxidation at the terminal end of the alkyl chain, followed by successive rounds of β-oxidation from the ω-end, leading to the formation of chlorinated dicarboxylic acids. nih.gov It is presumed that this compound is metabolized via similar pathways.

To create metabolically resistant analogues of this compound, chemical modifications can be introduced to block these metabolic sites:

Blocking ω-Oxidation: Introducing bulky groups (e.g., a phenyl or cyclohexyl group) or gem-dimethyl groups at or near the ω-position of the fatty acid chain can sterically hinder the cytochrome P450 enzymes responsible for ω-hydroxylation.

Blocking β-Oxidation: Introducing substituents at the α- or β-positions that are incompatible with the enzymes of the β-oxidation spiral can prevent this catabolic process. The existing α-chloro group itself may already hinder classical β-oxidation from the carboxyl end.

Fluorination: Replacing hydrogens on the terminal carbons with fluorine atoms can create a metabolically stable C-F bond that resists oxidation.

By using these resistant analogues in experiments alongside the parent compound, researchers can more clearly dissect the specific contributions of this compound to the observed cellular responses, separate from the effects of its downstream metabolites.

Theoretical and Computational Studies of 2 Chlorooctadecanoic Acid

Molecular Dynamics Simulations of 2-Chlorooctadecanoic Acid Interactions with Biological Membranes

Molecular dynamics (MD) simulations are a cornerstone of computational biology, enabling the study of the dynamic behavior of molecules over time. nih.govnih.gov These simulations can provide a detailed picture of how this compound interacts with and integrates into biological membranes, which are complex assemblies of lipids and proteins. nih.govnih.govdiva-portal.org

The general methodology for simulating a fatty acid like this compound within a lipid bilayer involves several key steps. Initially, a model of the lipid bilayer is constructed, often using common phospholipids (B1166683) like palmitoyl-oleoyl-phosphatidylcholine (POPC) to represent a simple eukaryotic membrane. shu.edumpg.de The this compound molecule is then inserted into this pre-equilibrated bilayer. The entire system, including the lipid membrane, the chlorinated fatty acid, and surrounding water molecules and ions, is then subjected to energy minimization to remove any unfavorable contacts. Following this, the system is gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions. Finally, a production MD simulation is run for an extended period, during which the trajectory of every atom is recorded. scispace.com

Analysis of these trajectories can reveal crucial information about the influence of the chlorine atom on the fatty acid's behavior within the membrane. Key parameters that are typically analyzed in such simulations are presented in the table below.

ParameterDescriptionExpected Insights for this compound
Area per LipidThe average area occupied by a single lipid molecule in the plane of the membrane.The presence of the bulky chlorine atom at the C-2 position may increase the area per lipid, indicating a disruption of the membrane packing.
Membrane ThicknessThe distance between the average positions of the lipid headgroups on opposite sides of the bilayer.Changes in membrane thickness can indicate how the chlorinated fatty acid alters the overall membrane structure.
Order Parameters (SCD)A measure of the orientational order of the acyl chains of the lipids.A decrease in order parameters would suggest that this compound increases the fluidity and disorder of the membrane.
Radial Distribution FunctionsDescribes the probability of finding a particle at a certain distance from a reference particle.Can reveal specific interactions between the chlorine atom and lipid headgroups or water molecules.
Free Energy of TranslocationThe energy required to move the fatty acid across the membrane.This can predict the likelihood of passive transport (flip-flop) of this compound between the membrane leaflets.

While specific MD simulation studies on this compound are not widely published, the principles derived from simulations of other fatty acids and membrane-active molecules provide a strong basis for predicting its behavior. aps.orgacs.org The introduction of a polar C-Cl bond at the alpha-carbon is expected to alter the local electrostatic environment and steric interactions within the membrane's hydrophobic core.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the mechanisms of chemical reactions at the electronic level. researchgate.netmdpi.com These methods can be used to explore the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most likely reaction pathway. researchgate.net For this compound, quantum chemical calculations can shed light on its formation and reactivity.

A plausible mechanism for the formation of this compound in biological systems involves the reaction of stearic acid with a chlorinating agent. The reaction mechanism can be computationally investigated by calculating the Gibbs free energy profile for the proposed steps. This involves optimizing the geometries of reactants, intermediates, transition states, and products.

A hypothetical reaction mechanism for the chlorination of stearic acid could proceed as follows:

Hydrogen Abstraction: A radical initiator abstracts a hydrogen atom from the alpha-carbon of stearic acid, forming a radical intermediate.

Chlorine Atom Transfer: The stearic acid radical reacts with a chlorine source, such as hypochlorous acid (HOCl), to form this compound.

The table below outlines the type of data that would be generated from DFT calculations to support this proposed mechanism.

Computational OutputSignificance in Mechanism Elucidation
Optimized GeometriesProvides the three-dimensional structures of all species involved in the reaction.
Vibrational FrequenciesConfirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
Relative Gibbs Free Energies (ΔG)Determines the thermodynamics and kinetics of each reaction step. The activation energy (ΔG) is the energy difference between the reactant and the transition state.
Reaction Path Following (IRC)Intrinsic Reaction Coordinate calculations can confirm that a transition state connects the correct reactant and product.

By performing these calculations, researchers can predict the feasibility of different reaction pathways and identify the rate-determining step. uib.no

Ligand-Protein Docking and Molecular Modeling of this compound with Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein. sciensage.infobiomedpharmajournal.org This method is crucial for understanding how this compound might interact with and potentially modulate the function of enzymes and other protein targets. gmu.eduresearchgate.net A study on the related 2-chlorohexadecanoic acid has shown that it can covalently modify the protein RhoA, suggesting that this could be a potential target for this compound as well. nih.gov

The process of docking this compound to a protein like RhoA would involve the following steps:

Preparation of the Protein Structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling. mdpi.com

Preparation of the Ligand Structure: A 3D model of this compound is generated and its energy is minimized.

Docking Simulation: A docking program is used to explore the possible binding poses of the ligand within a defined binding site on the protein. The program calculates a scoring function for each pose to estimate the binding affinity. sciensage.info

Analysis of Docking Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. mdpi.com

The results of a hypothetical docking study of this compound with RhoA are summarized in the table below.

ParameterHypothetical Value/ObservationInterpretation
Binding Affinity (kcal/mol)-7.5A negative value indicates a favorable binding interaction.
Interacting ResiduesLys18, Val35, Asp76Identifies the specific amino acids in the binding pocket that interact with the ligand.
Types of InteractionsHydrogen bond with Asp76, hydrophobic interactions with Val35 and Lys18.Details the nature of the forces holding the ligand in the binding site.
Covalent Modification SiteCys20Predicts the specific residue that could be covalently modified by the chlorinated fatty acid.

Such studies can provide valuable hypotheses about the molecular targets of this compound, which can then be tested experimentally. iit.it

In Silico Prediction of Biochemical Reactivity and Metabolic Pathways

In silico tools can be used to predict the metabolic fate of a compound by simulating its interaction with metabolic enzymes and applying knowledge-based rules of biotransformation. nih.govnih.gov For this compound, these tools can predict its potential metabolites and the enzymes involved in its breakdown. Web-based platforms like BioTransformer and PreMetabo can predict Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. nih.govnih.gov

The prediction of metabolic pathways for this compound would involve submitting its chemical structure to one of these platforms. The software would then apply a series of metabolic transformation rules to generate a list of potential metabolites. These predictions are based on known enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes. ugm.ac.id

A table of potential metabolites of this compound, as might be predicted by such in silico tools, is presented below.

Metabolic ReactionPredicted MetaboliteEnzyme Family
Omega-hydroxylation2-chloro-18-hydroxyoctadecanoic acidCytochrome P450 (CYP4A)
Beta-oxidation2-chlorohexadecanoic acidAcyl-CoA oxidases
Dechlorination2-hydroxyoctadecanoic acidDehalogenases
Glucuronidation2-chlorooctadecanoyl-glucuronideUDP-glucuronosyltransferases (UGTs)

These predictions can guide experimental metabolic studies to identify the actual metabolites formed in biological systems. muni.czresearchgate.netnih.gov

Cheminformatics Approaches for Identifying Related Compounds and Research Areas

Cheminformatics involves the use of computational methods to analyze chemical data, which can be instrumental in identifying compounds with similar structures or properties to this compound. scispace.comnih.gov This can help in understanding its structure-activity relationships and exploring new research avenues. Public databases like PubChem and ChEMBL are valuable resources for this purpose. nih.govnih.gov

One common cheminformatics approach is similarity searching, where the chemical structure of this compound is used as a query to find other compounds in a database with a similar structure. github.io The similarity is typically quantified using molecular fingerprints and a similarity metric like the Tanimoto coefficient. mdpi.com Another approach is substructure searching, which identifies all compounds in a database that contain a specific chemical moiety, such as the 2-chloro-fatty acid headgroup.

The following table lists examples of compounds that might be identified through a similarity search for this compound.

Compound NameStructural Relationship to this compoundPotential Research Relevance
2-Chlorohexadecanoic acidShorter chain analogInvestigating the effect of chain length on biological activity. nih.gov
2-Bromooctadecanoic acidDifferent halogen substituentExploring the role of the halogen atom in reactivity and protein interactions.
Octadecanoic acid (Stearic acid)Parent compoundServing as a control in biological assays to isolate the effect of the chlorine atom.
2-Fluoroctadecanoic acidDifferent halogen substituentComparing the effects of different halogens on membrane interactions and metabolism.

By identifying and studying these related compounds, researchers can gain a broader understanding of the chemical space around this compound and its potential biological roles. acs.orgresearchgate.netcaymanchem.comchemrxiv.org

Future Research Directions and Unexplored Avenues for 2 Chlorooctadecanoic Acid

Elucidation of Novel Enzyme Systems Interacting with 2-Chlorooctadecanoic Acid

A critical area for future investigation is the identification and characterization of novel enzyme systems that interact with this compound. While it is known that this chlorinated fatty acid can be metabolized, a complete understanding of the enzymes involved in its synthesis, degradation, and modification is lacking. Future studies should focus on:

Identifying Catalytic Enzymes: Research is needed to identify the specific fatty aldehyde dehydrogenase enzymes responsible for the oxidation of the precursor, 2-chloro fatty aldehyde, to this compound. jci.org

Exploring Metabolic Pathways: The catabolism of this compound through ω-oxidation and subsequent β-oxidation from the ω-end has been demonstrated. science.gov Further research could uncover alternative metabolic routes and the enzymes that govern them.

Multi-component Enzyme Systems: Drawing parallels from other fatty acid modifications, such as the synthesis of conjugated linoleic acid by lactic acid bacteria, it is conceivable that a multi-component enzyme system is involved in the metabolism of this compound. nih.gov Investigating this possibility could reveal complex regulatory mechanisms.

High-Throughput Screening for Modulators of this compound Activity

High-throughput screening (HTS) presents a powerful approach to discover molecules that can modulate the biological activity of this compound. pressbooks.pub By screening large libraries of chemical compounds, researchers can identify potential inhibitors or enhancers of its effects, which could lead to new therapeutic agents. nih.govnih.gov Key areas for HTS application include:

Target-Based Screening: Focusing on specific enzymes or receptors that interact with this compound can yield more targeted modulators. mdpi.com

Automated and Miniaturized Formats: Utilizing robotics and multi-well plates (e.g., 384-well format) can significantly increase the efficiency and throughput of screening campaigns. pressbooks.pubnih.gov

Screening ApproachObjectivePotential Outcome
Whole-Cell Based HTSIdentify compounds that alter the overall cellular response to this compound.Discovery of novel therapeutic leads that modulate inflammatory pathways.
Target-Based HTSDiscover molecules that directly interact with and modulate the activity of enzymes or receptors in the this compound pathway.Development of specific inhibitors or activators for targeted intervention.
Imaging-Based HTSVisualize the subcellular localization and effects of this compound and its modulators.Gain insights into the mechanisms of action and cellular trafficking. mdpi.com

Advanced Omics Technologies in the Study of this compound Pathways

The application of advanced "omics" technologies is set to revolutionize our understanding of the role of this compound in biological systems. nih.govnih.gov These high-throughput methods allow for a comprehensive analysis of genes, proteins, and metabolites, providing a systems-level view of cellular processes. frontiersin.orgmdpi.com

Metabolomics: Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying and quantifying this compound and its various metabolites in biological samples. nih.govresearchgate.net

Proteomics: By analyzing changes in protein expression in response to this compound, researchers can identify key proteins and pathways that are affected by this chlorinated fatty acid.

Transcriptomics: Studying changes in gene expression can reveal the upstream regulatory networks that are activated or repressed by this compound. nih.gov

Integrated Multi-Omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a more complete and accurate picture of the global impact of this compound on cellular function. nih.gov

Development of Novel Research Tools and Methodologies

To further advance the study of this compound, the development of novel research tools and methodologies is essential. These tools will enable more precise and sensitive investigations into its biological functions.

"Clickable" Alkyne Derivatives: The synthesis of "clickable" alkyne analogs of this compound allows for its visualization and tracking within cells using techniques like confocal and super-resolution microscopy. researchgate.netresearchgate.net This helps in determining its subcellular localization and interactions.

Advanced Mass Spectrometry Techniques: The continued development of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) methods will improve the detection and characterization of this compound and its adducts in complex biological mixtures. purdue.eduresearchgate.net

Stable Isotope Dilution Methods: These methods provide a sensitive and rapid means for the retrospective detection and quantification of chlorinated compounds and their biomarkers. researchgate.net

Research Tool/MethodologyApplication in this compound ResearchKey Benefit
"Clickable" Alkyne DerivativesSubcellular trafficking and localization studies. researchgate.netresearchgate.netEnables visualization of the compound within cellular compartments like the ER and mitochondria. researchgate.net
Advanced Mass Spectrometry (MS/MS, HRMS)Identification and quantification of this compound and its metabolites. purdue.eduresearchgate.netHigh sensitivity and specificity for detecting chlorinated lipids in complex samples. nih.gov
Stable Isotope Dilution AnalysisAccurate quantification of chlorinated biomarkers. researchgate.netProvides a reliable method for retrospective analysis of exposure.

Interdisciplinary Research Integrating Chemical Synthesis, Biology, and Environmental Science

A holistic understanding of this compound requires an interdisciplinary approach that combines expertise from various scientific fields.

Chemical Synthesis: Organic chemists are needed to synthesize this compound and its analogs, including isotopically labeled standards and fluorescent probes, which are essential for biological and analytical studies. nih.gov

Cellular and Molecular Biology: Biologists will continue to investigate the effects of this compound on cellular processes such as inflammation, apoptosis, and mitochondrial function. researchgate.netcaymanchem.com

Environmental Science: The presence of chlorinated organic compounds in the environment raises questions about their sources, fate, and potential ecological impact. Environmental scientists can investigate the occurrence and effects of this compound in various ecosystems.

This integrated approach will not only deepen our fundamental knowledge of this specific chlorinated fatty acid but also pave the way for innovative applications in medicine and environmental monitoring.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-chlorooctadecanoic acid with high purity?

  • Methodology : Optimize chlorination reactions using stearic acid as a precursor. Employ controlled conditions (e.g., Cl₂ gas or sulfuryl chloride in anhydrous environments) to minimize side products like dichlorinated derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography. Validate purity via melting point analysis and NMR spectroscopy .
  • Key Considerations : Ensure inert atmospheres to prevent oxidation and document solvent selection (e.g., chloroform vs. hexane) for reproducibility .

Q. How can researchers detect and quantify trace levels of this compound in environmental samples?

  • Analytical Workflow : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to enhance volatility. For complex matrices, employ solid-phase extraction (SPE) with C18 cartridges. Quantify via calibration curves using deuterated internal standards (e.g., d₃-2-chlorooctadecanoic acid) to correct for matrix effects .
  • Validation : Report limits of detection (LOD) and quantification (LOQ) with inter-laboratory comparisons to ensure method robustness .

Q. What are the best practices for assessing the stability of this compound under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation kinetics via HPLC-UV or LC-MS. Identify degradation products (e.g., dechlorinated fatty acids) using high-resolution mass spectrometry (HRMS) .
  • Data Interpretation : Use Arrhenius equations to predict shelf-life and storage recommendations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Investigation : Perform kinetic studies under varying solvents (polar aprotic vs. protic) and nucleophiles (e.g., hydroxide vs. amines). Use isotopic labeling (¹⁸O or ²H) to track reaction pathways. Compare experimental results with computational models (DFT calculations) to elucidate steric and electronic effects of the long alkyl chain .
  • Critical Analysis : Reconcile discrepancies by evaluating reaction conditions (e.g., moisture content, catalyst use) from conflicting studies .

Q. What strategies are effective for studying the environmental fate of this compound in Arctic ecosystems?

  • Field and Lab Integration : Collect ice, water, and biota samples from Arctic regions. Use passive samplers to measure bioaccumulation factors (BAFs) in lipid-rich organisms. Simulate cold-temperature biodegradation in microcosm experiments with microbial consortia .
  • Modeling : Apply fugacity models to predict long-range transport and persistence, incorporating data on octanol-water partition coefficients (log Kₒw) and half-lives .

Q. How can isotopic labeling (¹³C, ³⁶Cl) enhance metabolic studies of this compound in mammalian systems?

  • Tracer Methodology : Synthesize ¹³C-labeled this compound via Cl-for-F substitution in isotopically enriched precursors. Administer to in vitro models (e.g., hepatocyte cultures) and track metabolites using LC-MS/MS. Use ³⁶Cl labeling to distinguish between dechlorination and β-oxidation pathways .
  • Ethical Considerations : Ensure compliance with radiolabel handling protocols and disposal regulations .

Q. What computational approaches are suitable for predicting the crystallographic properties of this compound?

  • Molecular Modeling : Perform density functional theory (DFT) calculations to optimize geometry and predict X-ray diffraction patterns. Validate against experimental crystallographic data (if available) and analyze packing motifs (e.g., hydrogen-bonding networks) using software like Mercury .
  • Limitations : Address challenges in modeling long alkyl chains (e.g., conformational flexibility) by combining molecular dynamics (MD) simulations with experimental DSC data .

Methodological Guidance for Data Reporting

Q. How should researchers present conflicting spectroscopic data (e.g., NMR chemical shifts) for this compound?

  • Resolution Protocol : Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) and concentrations. Annotate splitting patterns to confirm structural assignments (e.g., distinguishing Cl-induced deshielding from impurities). Cross-validate with IR spectroscopy (C-Cl stretch at ~650 cm⁻¹) .
  • Transparency : Disclose instrument parameters (e.g., field strength, temperature) and reference standards in supplementary materials .

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Standardization : Document exact molar ratios, catalyst loadings, and purification thresholds. Provide raw NMR/FID files and chromatograms in open-access repositories. Use IUPAC nomenclature for derivatives (e.g., 2-chloro-18-hydroxyoctadecanoic acid) .
  • Collaboration : Share batch-specific analytical certificates (CoA) with peer labs for cross-verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.